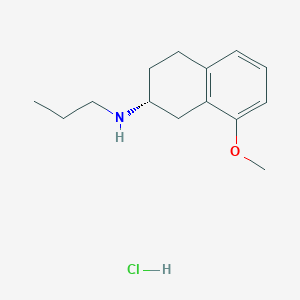

(R)-8-methoxy-N-propyl-2-aminotetraline hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

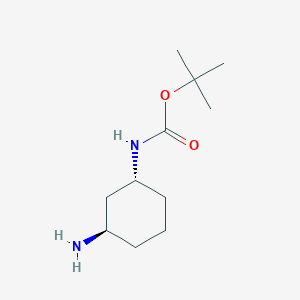

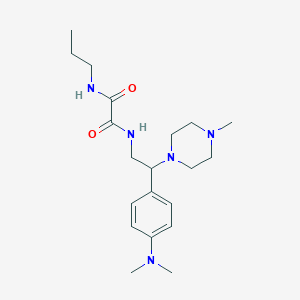

“®-8-methoxy-N-propyl-2-aminotetraline hydrochloride” is a hydrochloride salt of an organic compound. Hydrochlorides are commonly used in medications to improve their water solubility . The compound seems to contain a tetraline (a type of polycyclic aromatic hydrocarbon), an amine group, a propyl group, and a methoxy group .

Molecular Structure Analysis

The molecular structure analysis of such a compound would typically involve techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule .

Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. The amine group might be expected to participate in reactions typical of amines, such as acid-base reactions . The hydrochloride salt form could also influence its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular size, and functional groups all influence properties like solubility, melting point, and stability .

科学的研究の応用

Binding Site Analysis

- Irreversible Blockade of Central 5-HT Binding Sites :

- The synthesized 8-methoxy-2-(N-2'-chloropropyl, N-propyl) aminotetralin (8-methoxy-2'-chloro-PAT) acts as an alkylating agent derived from 8-hydroxy-2-(N,N-dipropyl)-aminotetralin (PAT). This compound shows irreversible binding to 5-HT1 (A and B) sites in rat hippocampal membranes, indicating potential applications in studying serotonergic systems (Emerit et al., 1985).

Structural and Activity Relationships

- Quantitative Structure-Activity Relationships :

- A study conducted on 57 substituted aminotetralin analogues, including derivatives of (R)-8-methoxy-N-propyl-2-aminotetraline hydrochloride, provided insights into their inhibitory potency on norepinephrine uptake. This study can aid in the design of compounds with enhanced serotonergic and dopaminergic properties (Kim et al., 1993).

Serotonergic and Dopaminergic Properties

- Centrally Acting Serotonergic and Dopaminergic Agents :

- Research on 2,3,3a,4,9,9a-hexahydro-1H-benz[f]indole derivatives, related to 8-methoxy-N-propyl-2-aminotetralin, explored their serotonergic and dopaminergic properties. These compounds provide insight into the development of drugs affecting the central nervous system (Lin et al., 1993).

Receptor Ligand Studies

- New 5-HT1A Receptor Ligands :

- The synthesis of (+)-(R)- and (-)-(S)-trans-8-hydroxy-2-[N-n-propyl-N-(3'-iodo-2'-propenyl)] aminotetralin, based on 8-OH-DPAT, offers new ligands for 5-HT1A receptors. These ligands help in studying receptor binding and function (Zhuang et al., 1995).

Dopamine Receptor Activity

- Central Dopamine-Receptor Stimulating Activity :

- A study on N-alkylated 2-aminotetralins, including derivatives similar to this compound, analyzed their dopaminergic activity. This work contributes to understanding the role of these compounds in dopaminergic signaling (Hacksell et al., 1979).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2R)-8-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.ClH/c1-3-9-15-12-8-7-11-5-4-6-14(16-2)13(11)10-12;/h4-6,12,15H,3,7-10H2,1-2H3;1H/t12-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZOPGSQNJGSJO-UTONKHPSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCC2=C(C1)C(=CC=C2)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN[C@@H]1CCC2=C(C1)C(=CC=C2)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

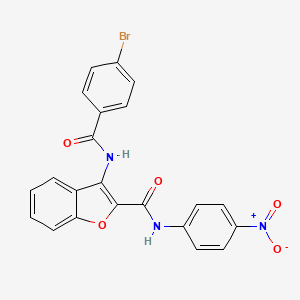

![N-[3-[2-acetyl-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2404258.png)

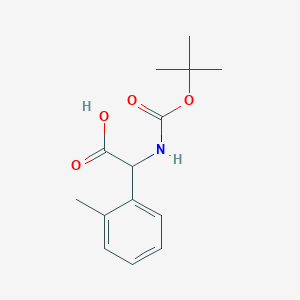

![4-chloro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2404265.png)

![3-(4-methoxyphenyl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)propanamide](/img/structure/B2404266.png)

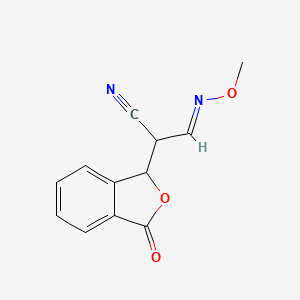

![7-ethyl-8-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2404269.png)